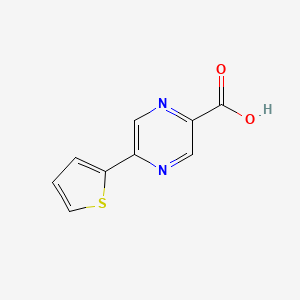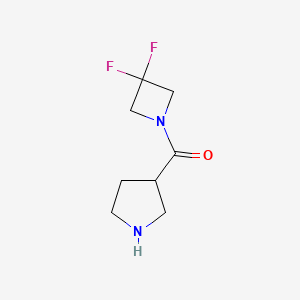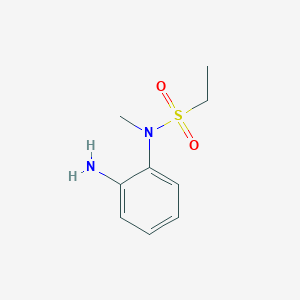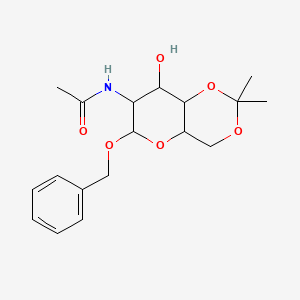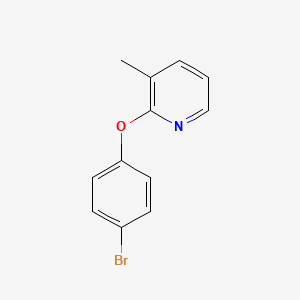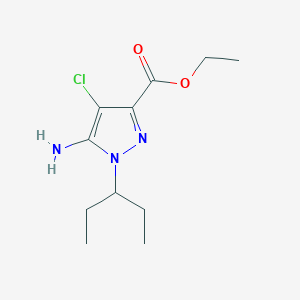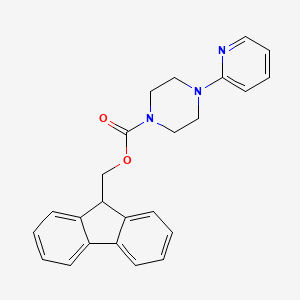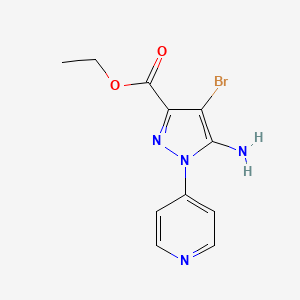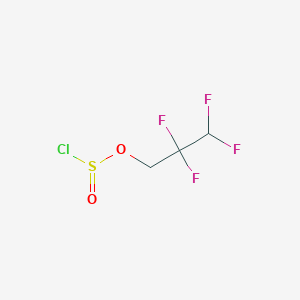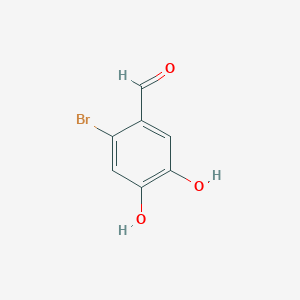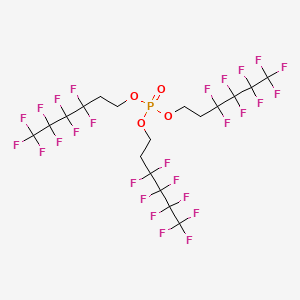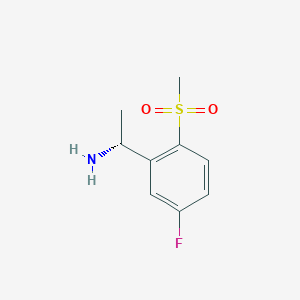
2-((1R)-1-Aminoethyl)-4-fluoro-1-(methylsulfonyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((1R)-1-Aminoethyl)-4-fluoro-1-(methylsulfonyl)benzene is an organic compound with a complex structure that includes an aminoethyl group, a fluoro substituent, and a methylsulfonyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1R)-1-Aminoethyl)-4-fluoro-1-(methylsulfonyl)benzene typically involves multiple steps, starting from simpler aromatic compounds One common approach is to introduce the aminoethyl group, fluoro substituent, and methylsulfonyl group sequentially through various organic reactionsThe methylsulfonyl group is often introduced using sulfonylation reactions .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and safety. Large-scale production might utilize continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
2-((1R)-1-Aminoethyl)-4-fluoro-1-(methylsulfonyl)benzene can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in electrophilic aromatic substitution reactions due to the presence of the benzene ring.
Oxidation and Reduction: The aminoethyl group can be oxidized or reduced under appropriate conditions.
Sulfonylation and Desulfonylation: The methylsulfonyl group can be introduced or removed through sulfonylation and desulfonylation reactions.
Common Reagents and Conditions
Electrophilic Fluorination: Reagents like Selectfluor are commonly used.
Reductive Amination: Reducing agents such as sodium cyanoborohydride are often employed.
Sulfonylation: Sulfonyl chlorides in the presence of a base like pyridine are typical reagents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, electrophilic fluorination typically yields fluoro-substituted aromatic compounds, while reductive amination produces amines .
Scientific Research Applications
2-((1R)-1-Aminoethyl)-4-fluoro-1-(methylsulfonyl)benzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-((1R)-1-Aminoethyl)-4-fluoro-1-(methylsulfonyl)benzene exerts its effects involves interactions with specific molecular targets. The aminoethyl group can form hydrogen bonds with biological molecules, while the fluoro and methylsulfonyl groups can influence the compound’s electronic properties and reactivity. These interactions can affect various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
4-Fluoroaniline: Shares the fluoro and amino groups but lacks the methylsulfonyl group.
4-Methylsulfonylaniline: Contains the amino and methylsulfonyl groups but lacks the fluoro substituent.
2-Aminoethylbenzene: Has the aminoethyl group but lacks the fluoro and methylsulfonyl groups.
Uniqueness
2-((1R)-1-Aminoethyl)-4-fluoro-1-(methylsulfonyl)benzene is unique due to the combination of its substituents, which confer distinct chemical and physical properties. The presence of the fluoro group enhances its reactivity, while the methylsulfonyl group increases its solubility and stability .
Properties
Molecular Formula |
C9H12FNO2S |
|---|---|
Molecular Weight |
217.26 g/mol |
IUPAC Name |
(1R)-1-(5-fluoro-2-methylsulfonylphenyl)ethanamine |
InChI |
InChI=1S/C9H12FNO2S/c1-6(11)8-5-7(10)3-4-9(8)14(2,12)13/h3-6H,11H2,1-2H3/t6-/m1/s1 |
InChI Key |
LLFSBHVEKCJDSZ-ZCFIWIBFSA-N |
Isomeric SMILES |
C[C@H](C1=C(C=CC(=C1)F)S(=O)(=O)C)N |
Canonical SMILES |
CC(C1=C(C=CC(=C1)F)S(=O)(=O)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


